

Application Note: Quantification of Ethyl Piperidinoacetylaminobenzoate in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Ethyl piperidinoacetylaminobenzoate*

Cat. No.: *B1220276*

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Introduction

Ethyl piperidinoacetylaminobenzoate is a compound indicated for the symptomatic treatment of acute and chronic gastritis[1]. To support pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Ethyl piperidinoacetylaminobenzoate** in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Materials and Methods

Chemicals and Reagents

- **Ethyl piperidinoacetylaminobenzoate** (Reference Standard)
- **Ethyl piperidinoacetylaminobenzoate-d5** (Internal Standard)
- HPLC-grade methanol, acetonitrile, and water[2][3]
- Formic acid (98%)[3]

- Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 5500 or equivalent
- Analytical Column: Atlantis T3 C18 column (100 x 2.1 mm, 3 μ m) or equivalent[4]

Sample Preparation

A protein precipitation method was employed for sample extraction[5][6].

- Allow plasma samples to thaw to room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 25 μ L of the internal standard working solution (**Ethyl piperidinoacetylaminobenzoate-d5**, 100 ng/mL in 50% methanol).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	Atlantis T3 C18 (100 x 2.1 mm, 3 µm)[4]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min[4]
Injection Volume	10 µL[4]
Column Temperature	40°C
Gradient	10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min

Mass Spectrometry:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ethyl piperidinoacetyl amino benzoate	291.17	120.1	25
Ethyl piperidinoacetyl amino benzoate-d5 (IS)	296.20	120.1	25

Note: Precursor ion m/z for the analyte is based on its [M+H]⁺ adduct.[7]

Method Validation

The method was validated according to established regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.

Calibration Range (ng/mL)	R ²
1.0 - 1000	>0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.0	8.5	105.2	9.8	103.5
Low QC	3.0	6.2	98.7	7.5	101.2
Mid QC	100	4.5	101.5	5.8	99.8
High QC	800	3.8	97.9	4.9	98.6

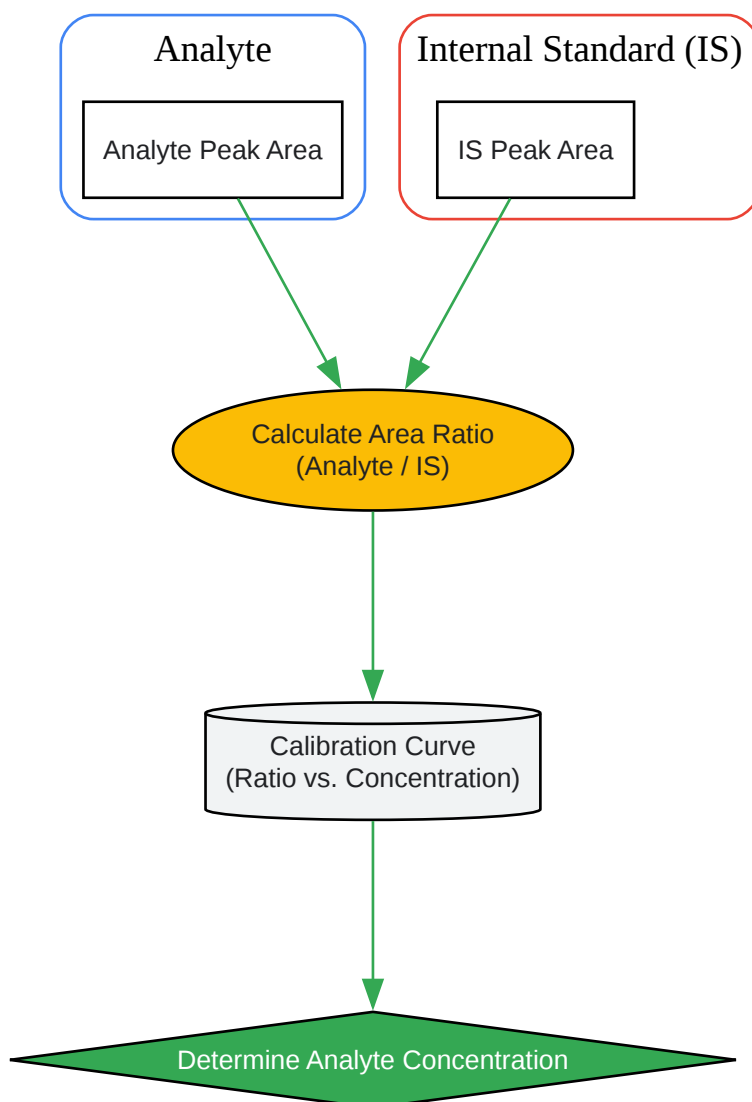
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3.0	92.5	98.2
Mid QC	100	95.1	101.5
High QC	800	94.3	99.6

Experimental Workflow and Protocols

The overall workflow for sample analysis is depicted below.



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